molecular formula C22H21BrO3 B12524264 Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- CAS No. 651340-03-3

Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)-

Cat. No.: B12524264
CAS No.: 651340-03-3
M. Wt: 413.3 g/mol
InChI Key: QCBFQQMHRUBVIZ-UHFFFAOYSA-N
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Description

Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is a complex organic compound with the molecular formula C22H21BrO3. This compound is characterized by the presence of a benzene ring substituted with bromomethyl, methoxy, and phenylmethoxy groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by methoxylation and phenylmethoxylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl derivatives, while oxidation can produce benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy and phenylmethoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the methoxy and phenylmethoxy groups.

    Bromobenzene: Contains a bromine atom on the benzene ring but lacks additional substituents.

    Methoxybenzene: Contains a methoxy group on the benzene ring but lacks bromomethyl and phenylmethoxy groups.

Uniqueness

Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is unique due to its combination of substituents, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

651340-03-3

Molecular Formula

C22H21BrO3

Molecular Weight

413.3 g/mol

IUPAC Name

5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)benzene

InChI

InChI=1S/C22H21BrO3/c1-24-20-12-19(14-23)13-21(25-15-17-8-4-2-5-9-17)22(20)26-16-18-10-6-3-7-11-18/h2-13H,14-16H2,1H3

InChI Key

QCBFQQMHRUBVIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CBr)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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